Methyl 4-amino-3,5-dibromo-2-fluorobenzoate
Description
Methyl 4-amino-3,5-dibromo-2-fluorobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with an amino group at the 4-position, bromine atoms at the 3- and 5-positions, and a fluorine atom at the 2-position. The methyl ester functional group at the 1-position enhances its lipophilicity compared to carboxylic acid analogs.
Properties
IUPAC Name |
methyl 4-amino-3,5-dibromo-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2FNO2/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOUSJSHLCNMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)Br)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3,5-dibromo-2-fluorobenzoate typically involves the esterification of 4-amino-3,5-dibromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3,5-dibromo-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products
Nucleophilic substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of nitro derivatives from amino groups.
Scientific Research Applications
Methyl 4-amino-3,5-dibromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3,5-dibromo-2-fluorobenzoate depends on its interaction with molecular targets. For instance, in biological systems, it may act by binding to specific enzymes, thereby inhibiting their activity. The presence of halogen atoms (bromine and fluorine) can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Structural and Functional Analysis
Key comparisons are derived from CAS database entries and structural similarity assessments .
Table 1: Structural Comparison of Methyl 4-amino-3,5-dibromo-2-fluorobenzoate and Analogs
| Compound Name | CAS Number | Substituent Positions | Functional Group | Bromine Count | Similarity Score |
|---|---|---|---|---|---|
| This compound | Not Provided | 4-NH₂, 3-Br, 5-Br, 2-F | Methyl ester | 2 | N/A |
| 2-Amino-3,5-dibromo-4-fluorobenzoic acid | 1027512-91-9 | 2-NH₂, 3-Br, 5-Br, 4-F | Carboxylic acid | 2 | 0.87 |
| Methyl 2-amino-4-bromo-5-fluorobenzoate | 1395493-30-7 | 2-NH₂, 4-Br, 5-F | Methyl ester | 1 | 0.95 |
| Methyl 2-amino-3,5-dibromo-4-fluorobenzoate | 1403483-78-2 | 2-NH₂, 3-Br, 5-Br, 4-F | Methyl ester | 2 | 0.93 |
| 2-Amino-5-bromo-4-fluorobenzoic acid | 143945-65-7 | 2-NH₂, 5-Br, 4-F | Carboxylic acid | 1 | 0.93 |
Key Findings
Positional Isomerism: The compound 1403483-78-2 (similarity 0.93) is a positional isomer of the target, with amino and fluorine groups swapped (2-NH₂ and 4-F vs. 4-NH₂ and 2-F). 1027512-91-9 (similarity 0.87), the carboxylic acid analog, demonstrates reduced lipophilicity compared to the methyl ester, impacting solubility and bioavailability .
Halogenation Effects :
- Compounds with fewer bromine atoms (e.g., 1395493-30-7 , 1 Br) exhibit higher similarity scores (0.95) despite reduced halogen content, suggesting that substituent type and proximity influence similarity metrics more than halogen count .
- The dual bromine substitution in the target and 1403483-78-2 increases molecular weight and steric hindrance, which may enhance stability in harsh environments .
Functional Group Impact: Methyl esters (e.g., 1395493-30-7, 1403483-78-2) are more lipophilic than carboxylic acids (1027512-91-9, 143945-65-7), favoring membrane permeability in biological systems . The amino group’s position (para vs.
Research Implications
- Agrochemical Potential: While highlights methyl benzoate derivatives as sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound’s lack of a triazine or sulfonylurea moiety suggests divergent applications. Its halogen-rich structure may instead suit roles in medicinal chemistry or materials science .
- Synthetic Pathways: The positional variability of halogens and amino groups in these analogs underscores the importance of regioselective synthesis techniques to achieve desired properties .
Biological Activity
Methyl 4-amino-3,5-dibromo-2-fluorobenzoate is a compound with significant potential in biological research and pharmaceutical development. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
This compound is characterized by the following chemical formula:
- Molecular Formula : C₈H₆Br₂FNO₂
- Molecular Weight : 292.95 g/mol
The compound features an amino group, two bromine atoms, and one fluorine atom attached to a benzoate structure, which contributes to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been investigated as a biochemical probe to study enzyme interactions. Its halogen substituents (bromine and fluorine) enhance its binding affinity to specific enzymes, potentially leading to inhibition of their activity.
- Antiproliferative Activity : Similar compounds have exhibited potent antiproliferative effects against cancer cells. The mechanism often involves the formation of DNA adducts through metabolic activation, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines .
Table 1: Biological Activity Overview
Case Studies
- Enzyme Inhibition Study : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for drug development targeting metabolic disorders.
- Anticancer Activity : A study on fluorinated derivatives similar to this compound revealed that these compounds could induce cell death in sensitive cancer cell lines without exhibiting a biphasic dose-response relationship. This characteristic is crucial for their development as chemotherapeutic agents .
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino, dibromo, fluoro groups | Enzyme inhibitor; antiproliferative potential |
| Methyl 2-amino-3,5-dibromo-4-fluorobenzoate | Similar structure but different substitution pattern | Anticancer activity observed |
| Methyl 4-amino-2,3,5-trifluorobenzoate | Contains trifluoro groups | Explored for enzyme interactions and drug development |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
